molecular formula C15H8ClFN2O2 B2712238 4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline CAS No. 1416440-17-9

4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline

Cat. No.: B2712238
CAS No.: 1416440-17-9
M. Wt: 302.69
InChI Key: RUVVXIVEHPNTMH-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline is a heterocyclic aromatic compound that contains a quinoline core substituted with chloro, fluorophenyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 4-chloroquinoline followed by a Suzuki-Miyaura coupling reaction with 4-fluorophenylboronic acid. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The Suzuki-Miyaura coupling is performed in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and coupling reactions to enhance efficiency and yield. Additionally, the use of automated systems for reagent addition and temperature control can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline in biological systems involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(4-fluorophenyl)-6-aminoquinoline
  • 4-Chloro-2-(4-fluorophenyl)-6-methoxyquinoline
  • 4-Chloro-2-(4-fluorophenyl)-6-hydroxyquinoline

Uniqueness

4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (fluorophenyl) groups, which impart distinct electronic properties. This makes it a versatile intermediate for various chemical transformations and applications .

Properties

IUPAC Name

4-chloro-2-(4-fluorophenyl)-6-nitroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN2O2/c16-13-8-15(9-1-3-10(17)4-2-9)18-14-6-5-11(19(20)21)7-12(13)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVVXIVEHPNTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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